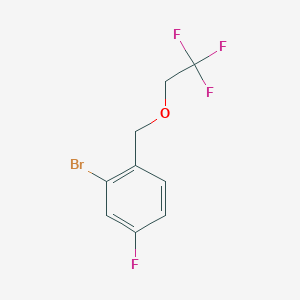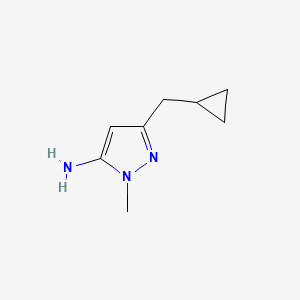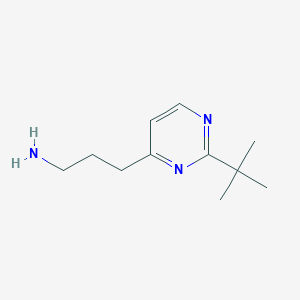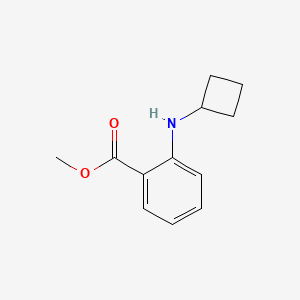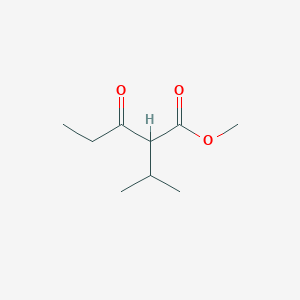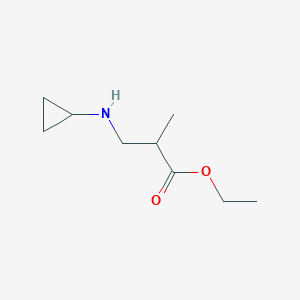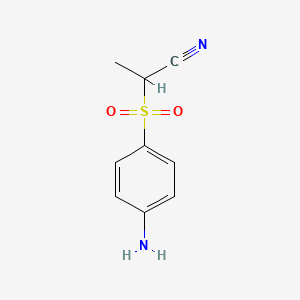
2-(4-Aminobenzenesulfonyl)propanenitrile
Descripción general
Descripción
2-(4-Aminobenzenesulfonyl)propanenitrile, also known by its IUPAC name 2-[(4-aminophenyl)sulfonyl]propanenitrile, is a chemical compound with the molecular formula C9H10N2O2S . It has a molecular weight of 210.26 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for 2-(4-Aminobenzenesulfonyl)propanenitrile is 1S/C9H10N2O2S/c1-7(6-10)14(12,13)9-4-2-8(11)3-5-9/h2-5,7H,11H2,1H3 . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis
2-(4-Aminobenzenesulfonyl)propanenitrile is a powder that is stored at room temperature . It has a molecular weight of 210.26 .Aplicaciones Científicas De Investigación
Chromatography and Amino Acid Analysis The study by Brown (1968) explored the use of 2,4,6-trinitrobenzenesulfonic acid (TNBS) for automated amino acid chromatography. TNBS was found to be simpler and more sensitive than ninhydrin for amino acid detection, with reactions occurring rapidly at room temperature. This study suggests potential applications of similar compounds in chromatographic analysis.
Complex Formation and Reactivity Studies Research by Schetty (1968) on o-Aminobenzenesulfonic acid derivatives, including their reactions with 4,5-diphenylimidazole, has highlighted the formation of chromium complexes. This insight into the reactivity of sulfonyl-containing ligands may be relevant for similar compounds like 2-(4-Aminobenzenesulfonyl)propanenitrile in the study of metal-organic complexes.
Polymerization and Material Science The study by Moujahid et al. (2005) investigated the incorporation of aniline sulfonic acid derivatives, including o- and m-aminobenzenesulfonic acids, into layered double hydroxides. This suggests the potential of 2-(4-Aminobenzenesulfonyl)propanenitrile in similar polymerization and material science applications.
Synthesis and Chemical Transformations The work of Fukuyama et al. (1995) on 2- and 4-Nitrobenzenesulfonamides outlines their versatility in the preparation of secondary amines and protection of amines. This research could inform similar applications for 2-(4-Aminobenzenesulfonyl)propanenitrile in synthetic chemistry.
Electrochemical Applications Şahin et al. (2002) studied the electrochemical copolymerization of aniline and anilinesulfonic acids, including 2-aminobenzenesulfonic acid, in a specific solution. Their research Şahin, Pekmez, & Yildiz, 2002 implies potential electrochemical applications for 2-(4-Aminobenzenesulfonyl)propanenitrile in the formation of conducting polymers.
Biodegradation and Environmental Applications The research by Spain (2013) on the biodegradation of nitroaromatic compounds, including the reduction of nitro groups to amines, might be relevant for 2-(4-Aminobenzenesulfonyl)propanenitrile. This suggests its potential use in environmental remediation or biocatalysis.
Chemical Reactivity and Intermediates Montanari et al. (1999) explored the reaction of nitrosobenzenes with thiols in alcoholic media, yielding products like azoxybenzenes and anilines Montanari, Paradisi, & Scorrano, 1999. This indicates potential pathways and intermediates relevant to 2-(4-Aminobenzenesulfonyl)propanenitrile in organic synthesis.
Safety And Hazards
The compound has been assigned the GHS07 pictogram, indicating that it may cause certain health hazards . The hazard statements associated with it include H302, H312, H315, H319, H332, and H335 . These codes indicate that the compound may be harmful if swallowed or in contact with skin, may cause skin irritation, may cause serious eye irritation, may be harmful if inhaled, and may cause respiratory irritation . The precautionary statements associated with the compound provide guidance on how to handle and store the compound safely .
Propiedades
IUPAC Name |
2-(4-aminophenyl)sulfonylpropanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O2S/c1-7(6-10)14(12,13)9-4-2-8(11)3-5-9/h2-5,7H,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMDHJSJFUGTBQW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C#N)S(=O)(=O)C1=CC=C(C=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Aminobenzenesulfonyl)propanenitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



